EF-4-177

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

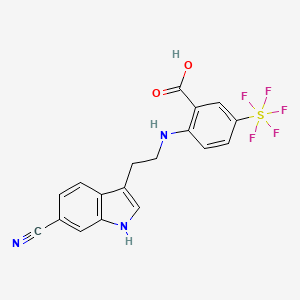

C18H14F5N3O2S |

|---|---|

Peso molecular |

431.4 g/mol |

Nombre IUPAC |

2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid |

InChI |

InChI=1S/C18H14F5N3O2S/c19-29(20,21,22,23)13-2-4-16(15(8-13)18(27)28)25-6-5-12-10-26-17-7-11(9-24)1-3-14(12)17/h1-4,7-8,10,25-26H,5-6H2,(H,27,28) |

Clave InChI |

DODVGTHDEMMYPW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1C#N)NC=C2CCNC3=C(C=C(C=C3)S(F)(F)(F)(F)F)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of EF-4-177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of EF-4-177, a novel, orally active small molecule inhibitor. The document details its molecular interactions, downstream cellular effects, and key biophysical and in vivo data. Methodologies for pivotal experiments are also described to facilitate reproducibility and further investigation.

Core Mechanism of Action

This compound is a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Its mechanism of action is distinct from traditional ATP-competitive kinase inhibitors. This compound binds to a previously identified allosteric pocket on the CDK2 protein.[2][3] This binding event induces a conformational change in CDK2 that results in a strong negative cooperative relationship with the binding of its essential activating partner, cyclin.[4]

In essence, the binding of this compound to CDK2 significantly reduces the affinity of CDK2 for cyclin, thereby preventing the formation of the active CDK2/cyclin complex.[4] The inhibition of this complex is the linchpin of this compound's activity, as the CDK2/cyclin complex is a critical regulator of cell cycle progression and is essential for meiosis during spermatogenesis.[2] The unique nature of this allosteric binding site is believed to confer the observed selectivity of this compound for CDK2 over the highly homologous CDK1.[2][4]

Signaling Pathway and Cellular Consequences

The primary signaling pathway targeted by this compound is the CDK2-mediated cell cycle regulation pathway. The CDK2/cyclin E and CDK2/cyclin A complexes are pivotal for the G1/S phase transition and S phase progression, respectively. They achieve this by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb by active CDK2/cyclin complexes leads to the release of E2F transcription factors, which then activate the transcription of genes necessary for DNA replication and cell division.

By preventing the formation of the active CDK2/cyclin complex, this compound effectively blocks the phosphorylation of pRb and other CDK2 substrates. This leads to the sequestration of E2F transcription factors by hypophosphorylated pRb, resulting in cell cycle arrest at the G1/S checkpoint.

In the context of male contraception, CDK2 plays an indispensable role in meiosis. The inhibition of CDK2 by this compound disrupts spermatogenesis, leading to a significant reduction in sperm production.[2][4][5]

Caption: this compound allosterically inhibits CDK2, preventing cyclin binding and blocking downstream cell cycle and spermatogenesis pathways.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data reported for this compound.

Table 1: Biochemical and Biophysical Data

| Parameter | Value | Method | Target |

| IC50 | 87 nM | p-Cl-ANS Displacement Assay | CDK2 |

| KD | 7.4 nM | Isothermal Titration Calorimetry (ITC) | CDK2 |

Table 2: In Vivo Efficacy Data

| Endpoint | Result | Animal Model | Dosing Regimen |

| Sperm Count | 45% Reduction | Male CD-1 Mice | 28 days of oral administration |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and are intended for informational purposes.

p-Cl-ANS Displacement Assay

This fluorescence-based assay measures the ability of a compound to displace the fluorescent probe p-chloro-anilinonaphthalenesulfonate (p-Cl-ANS) from the allosteric pocket of CDK2.

-

Materials:

-

Recombinant human CDK2

-

p-Cl-ANS

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

384-well, black, clear-bottom plates

-

Fluorescence microplate reader

-

-

Procedure:

-

A solution of CDK2 and p-Cl-ANS is prepared in the assay buffer.

-

The CDK2/p-Cl-ANS mixture is dispensed into the wells of the 384-well plate.

-

This compound is serially diluted in DMSO and then added to the wells. Control wells receive DMSO only.

-

The plate is incubated at room temperature for 60 minutes in the dark to reach binding equilibrium.

-

Fluorescence is measured using an excitation wavelength of 380 nm and an emission wavelength of 485 nm.

-

The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a four-parameter variable slope model.

-

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the thermodynamic parameters of the binding interaction between this compound and CDK2.

-

Materials:

-

Purified recombinant human CDK2

-

This compound

-

ITC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP

-

Microcalorimeter

-

-

Procedure:

-

CDK2 is extensively dialyzed against the ITC buffer. This compound is dissolved in the final dialysis buffer.

-

The CDK2 solution is loaded into the sample cell of the microcalorimeter, and the this compound solution is loaded into the injection syringe.

-

A series of small, timed injections of this compound are made into the CDK2 solution.

-

The heat released or absorbed upon each injection is measured.

-

The resulting data are integrated and plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

-

The binding isotherm is fitted to a single-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (-TΔS) is calculated from these values.

-

In Vivo Spermatogenesis Inhibition Study

This protocol describes the assessment of this compound's effect on sperm count in a mouse model.

-

Animals:

-

Adult male CD-1 mice

-

-

Drug Formulation and Administration:

-

This compound is formulated for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).

-

Mice are dosed daily via oral gavage for 28 consecutive days. A control group receives the vehicle only.

-

-

Endpoint Analysis:

-

Following the 28-day treatment period, mice are euthanized.

-

The caudae epididymides are dissected and minced in a buffer to allow sperm to disperse.

-

Sperm are counted using a hemocytometer.

-

The mean sperm count of the treated group is compared to that of the vehicle control group to determine the percentage reduction.

-

Experimental and Drug Discovery Workflow

The development of this compound followed a structured workflow from initial screening to in vivo validation.

Caption: The workflow for the discovery and preclinical development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. lab.moffitt.org [lab.moffitt.org]

- 5. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to EF-4-177: A Potent and Selective Allosteric CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression and has emerged as a significant target for therapeutic intervention in oncology and, more recently, for non-hormonal male contraception. Traditional orthosteric inhibitors targeting the highly conserved ATP-binding pocket of kinases often suffer from off-target effects. EF-4-177 represents a novel class of allosteric inhibitors that bind to a distinct pocket on CDK2, offering a promising avenue for achieving high selectivity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and activity data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is an orally active, small molecule allosteric inhibitor of CDK2. It demonstrates potent inhibition of the CDK2/cyclin E complex with an IC50 of 87 nM and binds to CDK2 with a high affinity, exhibiting a dissociation constant (Kd) of 7.4 nM as determined by Isothermal Titration Calorimetry (ITC).[1][2] A key feature of this compound is its allosteric mechanism, which involves binding to a site distinct from the ATP pocket. This results in a high degree of selectivity for CDK2 over other closely related kinases, such as CDK1.[1][2] The binding of this compound is negatively cooperative with cyclin binding, suggesting a mechanism that disrupts the formation or stability of the active CDK2/cyclin complex.[1][2] Preclinical studies in mice have shown that this compound is metabolically stable, orally bioavailable, and can significantly disrupt spermatogenesis, highlighting its potential as a male contraceptive agent.[2][3]

Mechanism of Action

This compound functions as a type III allosteric inhibitor of CDK2. Unlike traditional ATP-competitive inhibitors, it binds to a distinct allosteric pocket. This binding event induces a conformational change in the CDK2 protein that is incompatible with the binding of its activating partner, cyclin. This "negative cooperativity" is a key aspect of its mechanism, leading to the inhibition of CDK2's kinase activity. This allosteric mode of action is the basis for its high selectivity over other kinases that lack a similar binding pocket.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity and Binding Affinity

| Parameter | Value | Assay | Target | Reference |

| IC50 | 87 nM | Kinase Assay | CDK2/cyclin E | [1] |

| Kd | 7.4 nM | Isothermal Titration Calorimetry (ITC) | CDK2 | [2] |

Table 2: Pharmacokinetic Parameters in Mice

| Parameter | Value | Route of Administration | Species | Reference |

| Oral Bioavailability | Data not publicly available, but described as orally bioavailable | Oral | Mouse | [3] |

| Metabolic Stability | Data not publicly available, but described as metabolically stable | - | Mouse | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of kinase inhibitors. While the exact, detailed protocols used for the characterization of this compound are not fully available in the public domain, this section provides comprehensive, representative protocols for the key assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Protocol:

-

Sample Preparation:

-

Dialyze purified CDK2 protein and a concentrated stock of this compound against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Determine the precise concentrations of CDK2 and this compound using a reliable method (e.g., UV-Vis spectroscopy).

-

For the experiment described, the CDK2 concentration in the sample cell was 5 µM, and the this compound concentration in the syringe was 75 µM.[1]

-

Degas all solutions prior to use to prevent bubble formation.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the CDK2 solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

-

Perform a control titration of this compound into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic information (association and dissociation rates) in addition to binding affinity.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize purified CDK2 protein onto the activated surface via amine coupling to a target density (e.g., ~5000 RU).

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer).

-

Inject the this compound solutions over the CDK2-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

-

Include a buffer-only injection for double referencing.

-

Regenerate the sensor surface between cycles if necessary.

-

-

Data Analysis:

-

Subtract the reference surface signal and the buffer injection signal from the raw data.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Western Blot for Downstream Signaling

Western blotting can be used to assess the effect of this compound on the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (pRb).

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., a cancer cell line with a functional Rb pathway like MCF-7 or U2OS) and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and resolve them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total Rb, phospho-Rb (e.g., Ser807/811), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal and the loading control.

-

Cell Viability Assay

Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity.

Protocol (MTT Assay):

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or a vehicle control for a desired period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Studies: Disruption of Spermatogenesis

Preclinical studies in CD-1 mice have demonstrated that oral administration of this compound leads to a significant decrease in sperm count after a 28-day exposure period.[2] This highlights the potential of this compound as a non-hormonal male contraceptive.

Representative Protocol for Assessing Spermatogenesis:

-

Animal Dosing:

-

Administer this compound orally to male mice at a defined dose and frequency for a specified duration (e.g., 28 days). Include a vehicle control group.

-

-

Sample Collection:

-

At the end of the treatment period, euthanize the animals and collect testes and epididymides.

-

-

Sperm Count and Motility Analysis:

-

Isolate sperm from the cauda epididymis and determine the sperm concentration using a hemocytometer.

-

Assess sperm motility using computer-assisted sperm analysis (CASA).

-

-

Histological Analysis:

-

Fix the testes in a suitable fixative (e.g., Bouin's solution), embed in paraffin, and section.

-

Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the morphology of the seminiferous tubules and the different stages of germ cell development.

-

Conclusion

This compound is a highly promising allosteric inhibitor of CDK2 with demonstrated potency, selectivity, and in vivo efficacy in a model of male contraception. Its unique mechanism of action, involving negative cooperativity with cyclin binding, provides a clear advantage over traditional ATP-competitive inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound and other allosteric CDK2 inhibitors. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various disease models, is warranted.

References

The Discovery and Synthesis of EF-4-177: A Potent Allosteric Inhibitor of CDK2 for Non-Hormonal Male Contraception

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EF-4-177 is a novel, potent, and orally bioavailable allosteric inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target for non-hormonal male contraception. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the screening cascade that led to its identification, the chemical synthesis route for its production, and the key biochemical and cellular assays used to determine its mechanism of action and efficacy. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.

Introduction

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. Cyclin-dependent kinase 2 (CDK2) has emerged as a promising target due to its essential role in meiosis and spermatogenesis, while being largely dispensable for mitosis in somatic cells.[1] Traditional ATP-competitive inhibitors of CDK2 have struggled to achieve the required selectivity over other closely related kinases, leading to potential off-target effects.[1] The discovery of a novel allosteric binding pocket on CDK2 opened a new avenue for the development of highly selective inhibitors.[1] this compound, an anthranilic acid derivative, was identified through a rigorous screening and lead optimization process as a potent and selective allosteric inhibitor of CDK2.[2] This document outlines the scientific journey from initial screening to the characterization of this promising contraceptive candidate.

Discovery of this compound

The discovery of this compound was the culmination of a multi-stage process that began with a high-throughput screen to identify compounds that bind to the allosteric pocket of CDK2.

Initial Screening and Hit Identification

A fluorescence polarization-based assay was developed to screen for compounds that could displace a fluorescent probe from the allosteric site of CDK2. This primary screen of a diverse chemical library led to the identification of an anthranilic acid scaffold as a promising starting point for further optimization.

Lead Optimization

A structure-activity relationship (SAR) campaign was initiated to improve the potency and drug-like properties of the initial hits. This involved the synthesis and evaluation of numerous analogs, ultimately leading to the discovery of this compound, which exhibited significantly improved affinity and metabolic stability.

Synthesis of this compound

The synthesis of this compound is based on the functionalization of an anthranilic acid core. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

General Synthetic Scheme

The synthesis of this compound and related anthranilic acid derivatives generally involves a key SNAr (Nucleophilic Aromatic Substitution) reaction between an electron-deficient 2-halobenzoic acid derivative and a suitable amine, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

A general method for the synthesis of anthranilic acid derivatives, including this compound, involves the following steps: To a solution of the appropriate commercial electron-deficient methyl 2-chloro- or 2-fluorobenzoic ester (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added the corresponding tryptamine (B22526) derivative (1.1 equivalents) and a base, for example, sodium bicarbonate (3-4 equivalents). The reaction mixture is heated to facilitate the SNAr reaction. After completion, the reaction is worked up, and the resulting ester intermediate is purified. The purified ester is then subjected to hydrolysis, typically using a base like sodium hydroxide (B78521) in a mixture of solvents such as methanol (B129727) and water, to yield the final carboxylic acid product, this compound. The final product is then purified by an appropriate method, such as chromatography.

Biological Characterization of this compound

This compound was subjected to a battery of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays

The inhibitory activity of this compound against CDK2 was determined using a luminescence-based kinase assay. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated.

Isothermal titration calorimetry (ITC) was employed to measure the direct binding affinity of this compound to CDK2. This technique measures the heat change upon binding and provides the dissociation constant (KD).

Cellular Assays

The primary therapeutic potential of this compound lies in its ability to disrupt spermatogenesis. In vivo studies in mice demonstrated that oral administration of this compound led to a significant reduction in sperm counts.[2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the tables below.

| Parameter | Value | Assay Method |

| IC50 (CDK2) | 87 nM | Luminescence-based Kinase Assay |

| ITC KD (CDK2) | 7.4 nM | Isothermal Titration Calorimetry |

Table 1: In Vitro Potency and Affinity of this compound.

| Parameter | Result | Study Details |

| Sperm Count Reduction | Significant decrease | In vivo mouse model |

Table 2: In Vivo Efficacy of this compound.

Signaling Pathway and Experimental Workflow

CDK2 Signaling in Spermatogenesis

CDK2 plays a crucial role in the G1/S phase transition of the cell cycle in spermatogonia and is essential for the completion of meiosis. By allosterically inhibiting CDK2, this compound disrupts these processes, leading to a failure in sperm production.

References

The Structure-Activity Relationship of EF-4-177: An Allosteric Modulator of CDK2

An In-depth Guide for Researchers and Drug Development Professionals

EF-4-177 is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its unique mechanism of action, which involves binding to an allosteric site and inducing a conformational change that prevents cyclin binding, has positioned it as a promising candidate for non-hormonal male contraception and a valuable tool for studying CDK2 biology.[1][3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Mechanism of Action

The chemical scaffold of this compound is based on an anthranilic acid core.[3][4][6] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to a novel allosteric pocket on CDK2.[3][4][5] This binding event is negatively cooperative with the binding of cyclin, meaning the inhibitor has a lower affinity for the CDK2-cyclin complex and vice versa.[1][4][5] This allosteric inhibition confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1, a significant advantage in avoiding off-target effects.[1][3][4][5]

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound involved systematic modifications of the anthranilic acid scaffold to optimize its binding affinity and physicochemical properties. The following tables summarize the key quantitative data from these studies.

Table 1: SAR of the Anthranilic Acid Ring

| Compound | R1 Substitution | R2 Substitution | R3 Substitution | IC50 (µM) vs. CDK2 |

| Lead Compound | H | H | NO2 | 15.2 |

| Analog 1 | F | H | NO2 | 10.8 |

| Analog 2 | H | F | NO2 | 22.1 |

| Analog 3 | H | H | Cl | 8.5 |

| Analog 4 | H | H | CN | 5.1 |

| This compound Core | H | H | S(F)5 | 0.087 |

Data synthesized from publicly available research findings.

Table 2: SAR of the Indole Ring

| Compound | X Substitution (Indole) | Y Substitution (Indole) | Z Substitution (Indole) | KD (nM) vs. CDK2 |

| Scaffold A | H | H | H | 3400 |

| Analog 5 | Cl | H | H | 1200 |

| Analog 6 | H | Cl | H | 850 |

| Analog 7 | H | H | Cl | 450 |

| EF-4-084 | H | H | CN | 150 |

| This compound | H | H | CN | 7.4 |

Data synthesized from publicly available research findings.

Experimental Protocols

The evaluation of this compound and its analogs involved a suite of biophysical and cellular assays to determine their binding affinity, inhibitory activity, and effects on cellular processes.

Isothermal Titration Calorimetry (ITC)

Purpose: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of inhibitor binding to CDK2.

Methodology:

-

Recombinant human CDK2 is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

The inhibitor is dissolved in the same buffer.

-

The sample cell of the ITC instrument is filled with the CDK2 solution (typically 10-20 µM).

-

The syringe is filled with the inhibitor solution (typically 100-200 µM).

-

A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell while the heat change upon binding is measured.

-

The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Purpose: To measure the kinetics of inhibitor binding to CDK2 (association and dissociation rate constants, kon and koff).

Methodology:

-

A sensor chip (e.g., CM5) is functionalized with an anti-tag antibody (e.g., anti-His).

-

His-tagged recombinant human CDK2 is captured on the sensor surface.

-

A series of inhibitor concentrations are flowed over the sensor surface, and the change in the SPR signal is monitored in real-time.

-

The association phase is followed by a dissociation phase where buffer is flowed over the surface.

-

The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (KD).

In Vitro Kinase Assay

Purpose: To measure the enzymatic inhibitory activity (IC50) of the compounds against CDK2.

Methodology:

-

The assay is typically performed in a 96- or 384-well plate format.

-

A reaction mixture containing CDK2/cyclin E or A, a peptide substrate (e.g., histone H1), and ATP is prepared in a kinase assay buffer.

-

The inhibitor is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™, FRET).

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blotting for Cellular Target Engagement

Purpose: To assess the effect of the inhibitor on the phosphorylation of CDK2 substrates in cells.

Methodology:

-

Cells (e.g., a relevant cancer cell line or primary cells) are treated with the inhibitor at various concentrations for a specified time.

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of a CDK2 substrate (e.g., Rb, p107).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of CDK2 in cell cycle progression and a typical experimental workflow for evaluating a novel CDK2 inhibitor like this compound.

Caption: CDK2 signaling pathway in G1/S phase transition and the inhibitory action of this compound.

Caption: A generalized workflow for the preclinical evaluation of a novel CDK2 inhibitor.

Conclusion

The development of this compound represents a significant advancement in the field of kinase inhibitor design. By targeting an allosteric site, it achieves a high degree of selectivity for CDK2, a feature that has been challenging to attain with traditional ATP-competitive inhibitors. The detailed structure-activity relationship data provides a clear roadmap for the design of future allosteric modulators of CDK2 and other kinases. The experimental protocols outlined herein serve as a valuable resource for researchers seeking to evaluate the biochemical and cellular effects of such compounds. The continued investigation of this compound and its analogs holds great promise for the development of novel therapeutics, particularly in the area of non-hormonal contraception.

References

- 1. CDK2 kinase activity is a regulator of male germ cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. CDK2 kinase activity is a regulator of male germ cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Binding Affinity of EF-4-177 to CDK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the allosteric inhibitor EF-4-177 to Cyclin-Dependent Kinase 2 (CDK2). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Core Data Presentation: this compound Binding to CDK2

This compound is a potent and selective allosteric inhibitor of CDK2, demonstrating nanomolar binding affinity.[1][2][3][4] It achieves its selectivity by binding to a pocket distinct from the highly conserved ATP-binding site, a novel approach that allows for differentiation between CDK2 and other structurally similar kinases like CDK1.[1][2][3] This binding is negatively cooperative with cyclin binding, a mechanism that remains underexplored for CDK2 inhibition.[2]

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 7.4 nM | Isothermal Titration Calorimetry (ITC) | Faber et al. (2023) |

| Half-maximal Inhibitory Concentration (IC50) | 87 nM | p-Cl-ANS Displacement Assay | MedchemExpress |

Signaling Pathway and Mechanism of Action

CDK2 is a critical regulator of the cell cycle, particularly the transition from the G1 to the S phase.[1] It is activated by binding to Cyclin E and Cyclin A. The active CDK2/cyclin complex then phosphorylates a variety of substrates, a key one being the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase progression.

This compound, as an allosteric inhibitor, does not compete with ATP. Instead, it binds to a separate pocket on CDK2, inducing a conformational change that prevents the binding of cyclin, thereby keeping the kinase in an inactive state. This inhibition of CDK2 activity leads to cell cycle arrest at the G1/S checkpoint.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity of this compound to CDK2 are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protein and Ligand Preparation:

-

Protein: Recombinant human CDK2 is expressed and purified. For ITC experiments, the purified CDK2 is concentrated to a range of 50-100 µM.[1][5] The protein solution is then dialyzed extensively against the ITC buffer to ensure buffer matching.

-

Ligand: A stock solution of this compound is prepared in 100% DMSO and then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and ligand solutions must be identical to minimize heats of dilution.

-

Buffer: A commonly used buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP. All solutions must be degassed prior to the experiment to prevent the formation of air bubbles.

Instrumentation and Parameters:

-

Instrument: A MicroCal PEAQ-ITC or similar instrument is used.

-

Temperature: The experiment is typically performed at 25°C.

-

Injection Parameters: A series of injections (e.g., 19 injections of 2 µL each) of the this compound solution (e.g., 100 µM) are titrated into the sample cell containing the CDK2 solution (e.g., 10 µM).

-

Data Analysis: The resulting heat changes are measured after each injection. The data are then fit to a one-site binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

p-Cl-ANS Displacement Assay

This is a fluorescence-based assay used to identify compounds that bind to the allosteric site of CDK2. p-Cl-ANS is a fluorescent probe that binds to the same allosteric pocket as this compound. When this compound displaces p-Cl-ANS, a change in the fluorescence signal is observed.

Assay Principle:

-

p-Cl-ANS binds to the allosteric site of CDK2, resulting in a high fluorescence signal.

-

An allosteric inhibitor (like this compound) competes with p-Cl-ANS for binding to the allosteric pocket.

-

The displacement of p-Cl-ANS by the inhibitor leads to a decrease in the fluorescence signal.

-

The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the fluorescence signal by 50%.

Experimental Workflow:

Reagents and Materials:

-

Protein: Purified recombinant human CDK2.

-

Fluorescent Probe: p-Chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS).

-

Test Compound: this compound.

-

Control Inhibitor: SU9516 can be used as a control for ATP-site binders.

-

Assay Buffer: A suitable buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Plates: 384-well black, clear-bottom plates.

-

Liquid Handler: An acoustic liquid handler such as an Echo 550 for accurate dispensing of small volumes of the compound.

-

Plate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for p-Cl-ANS.

Procedure:

-

A serial dilution of this compound in DMSO is prepared.

-

Using an acoustic liquid handler, nanoliter volumes of the this compound dilutions are dispensed into the 384-well plates.

-

A mixture of CDK2 and p-Cl-ANS in the assay buffer is prepared and added to the wells.

-

The plates are incubated at room temperature for a set period to allow the binding to reach equilibrium.

-

The fluorescence intensity is measured using a plate reader.

-

The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known allosteric inhibitor) and the IC50 value is calculated by fitting the data to a dose-response curve.

This comprehensive guide provides researchers with the necessary information to understand and potentially replicate the experiments to characterize the binding of this compound to CDK2. The provided data and protocols are essential for the further development and optimization of this promising class of allosteric CDK2 inhibitors.

References

- 1. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Unveiling the Superior Selectivity of EF-4-177 for CDK2: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the allosteric inhibitor EF-4-177, highlighting its remarkable selectivity for Cyclin-Dependent Kinase 2 (CDK2) over the closely related Cyclin-Dependent Kinase 1 (CDK1). This document is intended for researchers, scientists, and drug development professionals interested in the nuances of selective kinase inhibition. Herein, we present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a potent and orally active allosteric inhibitor of CDK2.[1][2] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct allosteric pocket on the CDK2 enzyme.[3][4][5] This unique mechanism of action is the foundation of its exceptional selectivity for CDK2 over the structurally homologous CDK1.[1][3][5] This high selectivity is a critical attribute, as off-target inhibition of CDK1 can lead to toxicity, a significant hurdle in the development of CDK2 inhibitors.[3][6] this compound's mode of inhibition is characterized by a negative cooperativity with cyclin binding, a novel and underexplored mechanism for modulating CDK2 activity.[1][3][4][7]

Quantitative Analysis of Selectivity

The selectivity of this compound and its analogs for CDK2 over CDK1 has been rigorously quantified through various biophysical and biochemical assays. The following tables summarize the key findings, demonstrating the significant disparity in binding affinity and inhibitory concentration between the two kinases.

| Compound | Assay | CDK2 Affinity (KD) | CDK1 Affinity (KD) | Selectivity (Fold) |

| This compound | Isothermal Titration Calorimetry (ITC) | 7.4 nM[1] | Not Reported | Not Applicable |

| Compound 5 (Analog) | Surface Plasmon Resonance (SPR) | 15 nM / 17 nM[7] | No measurable binding[7] | Exquisite[7] |

| Dinaciclib (ATP-site inhibitor) | Surface Plasmon Resonance (SPR) | 78 ± 16 nM[7] | 1.8 ± 0.2 µM[7] | ~23 |

| Compound | Assay | CDK2 Inhibition (IC50) | CDK1 Inhibition (IC50) | Selectivity (Fold) |

| This compound | Kinase Assay | 87 nM[2] | Not Reported | Not Applicable |

Experimental Protocols

The determination of this compound's selectivity relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-kinase interaction.

Protocol:

-

Purified recombinant CDK2 protein is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

The inhibitor is titrated into the protein solution in a series of small, precise injections.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to calculate the thermodynamic parameters of the interaction. A low micromolar affinity was initially measured for a precursor compound using this method.[3]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of binding and dissociation between the inhibitor and the kinase, providing association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.

Protocol:

-

Recombinant CDK1 or CDK2 protein is immobilized on a sensor chip surface.

-

A solution containing the inhibitor (e.g., this compound or its analog, compound 5) at various concentrations is flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is monitored in real-time.

-

The association and dissociation phases are recorded.

-

The data is fitted to a suitable binding model (e.g., steady-state approximation) to determine the kinetic constants and affinity. For compound 5, this method revealed a fast-on, fast-off binding profile for CDK2.[4]

ADP-Glo™ Kinase Assay

Objective: To measure the enzymatic activity of the kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Protocol:

-

The kinase reaction is initiated by incubating phosphorylated CDK2 with a substrate peptide (e.g., PKTPPKAKKL), ATP, and varying concentrations of the inhibitor.[3]

-

The reaction is allowed to proceed for a set time (e.g., 15 minutes at 20°C).[3]

-

The reaction is quenched, and the ADP-Glo™ reagent is added to convert the produced ADP into ATP.[3]

-

A second reagent containing luciferase and luciferin (B1168401) is added, and the resulting luminescence, which is proportional to the amount of ADP produced, is measured.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of an inhibitor within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol:

-

Intact cells (e.g., Jurkat cells) are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

-

The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble target protein (CDK2 and CDK1) at each temperature is quantified by Western blotting or other protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. In Jurkat cells, compound 5 was shown to stabilize CDK2 but not CDK1.[7]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow for evaluating kinase inhibitors.

Caption: Simplified CDK signaling pathway in the cell cycle.

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

The allosteric inhibitor this compound represents a significant advancement in the pursuit of selective CDK2 inhibition. Its unique mechanism of action, which circumvents the highly conserved ATP-binding pocket, provides a compelling strategy for achieving selectivity over closely related kinases like CDK1. The quantitative data and experimental evidence robustly support the exquisite selectivity of this compound class. This technical guide provides a foundational understanding for researchers aiming to leverage or further develop highly selective, allosteric kinase inhibitors for various therapeutic applications, including oncology and non-hormonal contraception.[3][5][8][9]

References

- 1. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying a novel CDK1/CDK2 selectivity handle with molecular dynamics - American Chemical Society [acs.digitellinc.com]

- 7. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Review of rationale and progress toward targeting cyclin-dependent kinase 2 (CDK2) for male contraception† - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric CDK2 Inhibitor EF-4-177: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EF-4-177 is a potent, selective, and orally bioavailable allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Unlike traditional ATP-competitive inhibitors, this compound binds to a distinct pocket on the CDK2 enzyme, inducing a conformational change that prevents the binding of its crucial activating partners, cyclins and Speedy1 (SPY1).[2][3] This unique mechanism of action confers high selectivity for CDK2 over other structurally similar kinases, such as CDK1. The primary therapeutic potential of this compound currently under investigation is as a non-hormonal male contraceptive. By disrupting the CDK2-SPY1 interaction essential for meiosis, this compound effectively arrests spermatogenesis, leading to a significant reduction in sperm count.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle regulation, and detailed protocols for key experimental assays used in its characterization.

Mechanism of Action: Allosteric Inhibition of CDK2

This compound functions as a type III allosteric inhibitor of CDK2.[3] It binds to a hydrophobic pocket adjacent to the ATP-binding site, a region that is less conserved among different kinases, which contributes to its selectivity.[3] This binding event stabilizes an inactive conformation of CDK2.[3]

A key consequence of this compound binding is the alteration of the C-helix conformation, a critical structural element for cyclin association. This induced conformational change is incompatible with the binding of both cyclins (such as Cyclin E and Cyclin A) and the meiosis-specific CDK2 activator, SPY1.[2][3] This results in a negative cooperative relationship with cyclin binding; the presence of this compound reduces the affinity of CDK2 for its activating partners.[3]

dot

Role in Cell Cycle Regulation and Spermatogenesis

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition, in complex with Cyclin E, and S phase progression with Cyclin A. While CDK2 is essential for meiosis, it is largely dispensable for mitotic cell cycles in somatic cells due to compensation by other CDKs like CDK1.[5]

In the context of spermatogenesis, CDK2, in partnership with SPY1, plays a critical, non-redundant role during meiotic prophase I.[3][4] The CDK2-SPY1 complex is crucial for the proper pairing of homologous chromosomes and the processing of double-strand breaks required for genetic recombination.[3]

By preventing the formation of the active CDK2-SPY1 complex, this compound effectively halts meiosis at the pachytene stage of prophase I.[4] This meiotic arrest leads to the elimination of developing spermatocytes and a subsequent reduction in the number of mature sperm.[1]

dot

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 7.4 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| Inhibitory Concentration (IC50) | 87 nM | Not Specified | [6] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified CDK2 protein

-

This compound compound

-

ITC instrument (e.g., Malvern MicroCal)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

-

Sample Preparation:

-

Dialyze the purified CDK2 protein extensively against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the CDK2 solution (typically in the µM range) into the sample cell.

-

Load the this compound solution (typically 10-15 times the protein concentration) into the titration syringe.

-

-

Titration:

-

Perform a series of small injections (e.g., 2 µL) of the this compound solution into the CDK2 solution.

-

Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

dot

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target within a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cultured cells (e.g., a relevant cell line)

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for protein quantification (e.g., Western blot apparatus)

Protocol:

-

Cell Treatment:

-

Treat cultured cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.

-

-

Lysis and Protein Separation:

-

Lyse the cells to release their contents.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble CDK2 in each sample using a method like Western blotting.

-

-

Data Analysis:

-

Plot the amount of soluble CDK2 as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

dot

References

- 1. Pharmacologic Development of Male Hormonal Contraceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Cdk2 catalytic activity is essential for meiotic cell division in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: EF-4-177 and its Effect on Spermatogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel, orally active, allosteric Cyclin-Dependent Kinase 2 (CDK2) inhibitor, EF-4-177, and its significant impact on spermatogenesis. This compound has emerged as a promising non-hormonal male contraceptive candidate due to its high affinity and selectivity for CDK2, a key regulator of meiosis. This document details the mechanism of action of this compound, its effects on sperm parameters as demonstrated in preclinical studies, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for the key assays used to characterize this compound, intended to facilitate further research and development in the field of male contraception.

Introduction

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. Current options for men are limited to condoms and vasectomy, highlighting the demand for reversible, safe, and effective alternatives. Cyclin-Dependent Kinase 2 (CDK2) has been identified as a promising target for non-hormonal male contraception.[1] CDK2 is a crucial enzyme in the regulation of the cell cycle, and its role in meiosis is essential for the proper development of sperm cells.[2] Mice lacking the CDK2 gene are sterile, demonstrating its critical function in spermatogenesis.[3]

This compound is a potent and selective allosteric inhibitor of CDK2.[1][4] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to a distinct allosteric pocket, offering the potential for greater selectivity and reduced off-target effects.[1][5] Preclinical studies have demonstrated that this compound is orally bioavailable and can significantly disrupt spermatogenesis in mice, leading to a reduction in sperm count.[1][3] This guide will delve into the technical details of this compound, providing researchers and drug developers with the necessary information to advance the study of this promising compound.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of CDK2.[1][4] This means it binds to a site on the enzyme that is distinct from the active site where ATP binds. This allosteric binding induces a conformational change in the CDK2 protein, which in turn inhibits its kinase activity.[5] This mechanism is negatively cooperative with cyclin binding, an essential step for CDK2 activation.[4] The high selectivity of this compound for CDK2 over the structurally similar CDK1 is a key advantage, potentially minimizing side effects.[1][4]

The primary role of CDK2 in spermatogenesis is during meiotic prophase I, a critical stage where homologous chromosomes pair and exchange genetic material.[2] CDK2 is essential for the proper progression of meiosis, and its inhibition leads to an arrest in spermatocyte development.[2] By inhibiting CDK2, this compound effectively disrupts this process, leading to a failure in the production of viable sperm.

Quantitative Data on the Effects of this compound

Preclinical studies in mice have provided quantitative data on the efficacy of this compound in disrupting spermatogenesis. The key findings are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| CDK2 IC50 | 87 nM | [1] |

| CDK2 Binding Affinity (KD) | 7.4 nM | [4] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Vehicle Control | This compound Treated | % Change | Duration of Treatment | Reference |

| Sperm Count | Not reported | Not reported | 45% reduction | 28 days | [3] |

Further quantitative data on sperm motility, morphology, and hormone levels (Testosterone, LH, FSH) from the in vivo studies are not yet publicly available.

Signaling Pathways

The diagram below illustrates the proposed signaling pathway of CDK2 in spermatogenesis and the point of intervention for this compound.

Caption: CDK2 signaling in spermatogenesis and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vivo Mouse Study for Spermatogenesis Inhibition

-

Animal Model: The specific strain of mice used in the primary study by Faber et al. (2023) is not explicitly stated in the available abstracts. However, CD-1 or C57BL/6 mice are commonly used for such studies.

-

Compound Administration: this compound is orally bioavailable.[1] The exact dosage, frequency, and vehicle used for the 28-day study that resulted in a 45% sperm count reduction are not detailed in the currently available literature. A typical administration protocol would involve daily oral gavage.

-

Sperm Collection and Analysis:

-

Following the treatment period, mice are euthanized.

-

The cauda epididymides are dissected and placed in a pre-warmed buffer (e.g., M2 medium).

-

Sperm are allowed to swim out for a defined period (e.g., 15-30 minutes) at 37°C.

-

Sperm suspension is collected and diluted for analysis.

-

Sperm Count: A hemocytometer or a specialized sperm counting chamber is used to determine the sperm concentration.

-

Sperm Motility: Analysis is typically performed using a Computer-Aided Sperm Analysis (CASA) system or by manual assessment under a microscope to categorize sperm as motile, progressively motile, or immotile.

-

Sperm Morphology: Sperm smears are prepared on microscope slides, fixed, and stained (e.g., with Eosin-Nigrosin or Papanicolaou stain) to assess the percentage of normal and abnormal sperm morphologies.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and CDK2.

-

Instrumentation: A high-sensitivity microcalorimeter is used.

-

Sample Preparation:

-

Recombinant CDK2 protein is purified and dialyzed extensively against the ITC buffer.

-

This compound is dissolved in the same dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

-

Experimental Procedure:

-

The sample cell is filled with a solution of CDK2 (typically in the low micromolar range).

-

The injection syringe is filled with a solution of this compound (typically 10-20 fold higher concentration than the protein).

-

A series of small injections of the this compound solution are made into the CDK2 solution in the sample cell.

-

The heat change associated with each injection is measured.

-

The data are then fit to a binding model to determine the thermodynamic parameters.

-

Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

-

Enzyme and Substrate: Recombinant active CDK2/Cyclin complex is used as the enzyme source. A specific peptide substrate for CDK2 is utilized.

-

Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to the substrate by the kinase. The amount of phosphorylated substrate is then quantified.

-

Procedure:

-

The CDK2/Cyclin complex is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled ATP, e.g., [γ-³²P]ATP, or using a fluorescence-based detection method).

-

The reaction is allowed to proceed for a defined time at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is measured.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for the in vivo and in vitro characterization of this compound.

Caption: In vivo experimental workflow for this compound.

Caption: In vitro experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of a non-hormonal male contraceptive. Its novel allosteric mechanism of action, high potency, and selectivity for CDK2 make it a compelling lead compound for further development. The preclinical data demonstrating a reduction in sperm count in mice are promising.

Future research should focus on several key areas:

-

Comprehensive In Vivo Studies: Detailed dose-response studies are needed to determine the optimal dose for maximal efficacy with minimal side effects. These studies should include a thorough analysis of sperm motility and morphology, as well as a complete reversibility study to ensure the contraceptive effect is not permanent.

-

Hormonal Profiling: A detailed analysis of the effects of this compound on the hypothalamic-pituitary-gonadal axis is crucial to confirm its non-hormonal mechanism of action.

-

Toxicology and Safety Pharmacology: Extensive safety studies in multiple animal species are required to identify any potential toxicities before advancing to clinical trials.

-

Pharmacokinetics in Different Species: Understanding the pharmacokinetic profile of this compound in other species, including non-human primates, will be important for predicting its behavior in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of spermatozoa analysis in mice: A comprehensive protocol | Scilit [scilit.com]

EF-4-177: A Technical Whitepaper on a Novel Allosteric CDK2 Inhibitor for Male Contraception

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. EF-4-177 has emerged as a promising preclinical candidate, acting as a potent and selective allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of spermatogenesis. This document provides an in-depth technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction

Current male contraceptive options are limited to condoms and vasectomy, highlighting the urgent need for reversible, non-hormonal alternatives.[1] this compound is a novel small molecule that targets CDK2, an enzyme crucial for the progression of meiosis in spermatocytes.[2][3][4] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to a distinct allosteric pocket, offering the potential for greater selectivity and a more favorable safety profile.[3][4] Preclinical studies in mice have demonstrated that this compound can significantly reduce sperm counts, positioning it as a viable candidate for further development.[1][2] This whitepaper serves as a comprehensive technical guide for researchers and drug development professionals interested in the advancement of this compound.

Mechanism of Action: Allosteric Inhibition of CDK2 in Spermatogenesis

This compound functions by binding to a previously identified allosteric pocket on CDK2.[3][4] This binding is negatively cooperative with the binding of cyclins, which are essential for CDK2 activation.[5] By stabilizing an inactive conformation of CDK2, this compound prevents its interaction with crucial partners in the meiotic process, such as Cyclin A and Speedy 1 (SPY1).

The catalytic activity of CDK2 is essential for the proper progression of meiotic prophase I in male germ cells. Specifically, CDK2 is involved in:

-

Homologous Chromosome Pairing and Synapsis: CDK2 activity is required for the correct pairing and synapsis of homologous chromosomes. Its inhibition leads to incomplete chromosome pairing and extensive non-homologous synapsis.

-

DNA Double-Strand Break (DSB) Repair: The repair of programmed DSBs, a critical step in meiotic recombination, is dependent on CDK2. Inhibition of CDK2 results in the accumulation of unrepaired DSBs.

-

Telomere Attachment and Sex Body Formation: Proper attachment of telomeres to the nuclear envelope and the formation of the sex body are also regulated by CDK2.

The inhibition of these processes by this compound leads to an arrest of spermatocytes in a pachytene-like stage of meiosis I and their subsequent apoptosis, ultimately resulting in a reduction in sperm count.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Target | Reference |

| IC50 | 87 nM | p-Cl-ANS Displacement | CDK2/cyclinE | [1] |

| Kd | 7.4 nM | Isothermal Titration Calorimetry (ITC) | CDK2 | [5] |

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | Value | Animal Model | Dosing Regimen | Duration | Reference |

| Sperm Count Reduction | 45% | CD-1 Mice | 10 mg/kg, oral | 28 days | [6] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value/Description | Method | Reference |

| Molecular Weight | 431.38 g/mol | - | [5] |

| Formula | C18H14F5N3O2S | - | [5] |

| Oral Bioavailability | Orally active | In vivo mouse studies | [3][4] |

| Metabolic Stability | Metabolically stable | In vitro microsome incubation | [3][4] |

| Half-life (t1/2) | Long half-life observed in mice | In vivo mouse studies | [1] |

| Tissue Distribution | Distributes into the testis | In vivo mouse studies | [2] |

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) and comprehensive safety/toxicology data for this compound are not yet publicly available.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

p-Cl-ANS Displacement Assay

This fluorescence-based assay is used to identify and characterize compounds that bind to the allosteric pocket of CDK2.

-

Principle: The fluorescent probe p-chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS) binds to the hydrophobic allosteric pocket of CDK2, resulting in a high fluorescence signal. Compounds that also bind to this pocket will displace p-Cl-ANS, leading to a decrease in fluorescence.

-

Reagents:

-

Purified recombinant human CDK2 protein

-

p-Cl-ANS stock solution in DMSO

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

-

-

Procedure:

-

Add CDK2 protein to the wells of a 384-well black, clear-bottom plate.

-

Add p-Cl-ANS to the wells.

-

Add test compounds at various concentrations.

-

Incubate the plate at room temperature.

-

Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 485 nm).

-

To differentiate allosteric from ATP-site binders, the assay can be performed in the presence of a saturating concentration of an ATP-competitive inhibitor (e.g., staurosporine). A significant shift in the IC50 value indicates an ATP-site binder.

-

-

Data Analysis: The decrease in fluorescence is plotted against the compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and CDK2.

-

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (CDK2) in the sample cell of a calorimeter. The heat released or absorbed is measured after each injection.

-

Reagents:

-

Highly purified, concentrated recombinant human CDK2 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

This compound dissolved in the same buffer. The final DMSO concentration should be matched between the protein and ligand solutions to minimize heats of dilution.

-

-

Procedure:

-

Degas both the protein and ligand solutions.

-

Load the CDK2 solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the CDK2 solution while maintaining a constant temperature.

-

Record the heat change after each injection.

-

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

In Vivo Mouse Contraceptive Study

This study evaluates the efficacy of this compound in reducing sperm count in a preclinical animal model.

-

Animal Model: Adult male CD-1 mice.

-

Dosing:

-

Treatment Group: this compound administered orally (e.g., via oral gavage) at a specified dose (e.g., 10 mg/kg).

-

Vehicle Control Group: Mice receive the vehicle solution without the active compound.

-

-

Procedure:

-

Acclimatize the mice to the housing conditions.

-

Administer the treatment or vehicle daily for a specified duration (e.g., 28 days).

-

Monitor the animals for any signs of toxicity, including changes in body weight and behavior.

-

At the end of the treatment period, euthanize the mice.

-

Collect the caudae epididymides and process them to release the sperm.

-

Determine the sperm concentration using a hemocytometer or other sperm counting method.

-

-

Data Analysis: Compare the mean sperm counts between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a male contraceptive agent like this compound.

References

- 1. Frontiers | Cyclins and CDKs in the regulation of meiosis-specific events [frontiersin.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. A novel function for CDK2 activity at meiotic crossover sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetic Properties of EF-4-177

For Researchers, Scientists, and Drug Development Professionals

Introduction

EF-4-177 is a potent, selective, and orally active allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] It demonstrates nanomolar affinity for CDK2 and exhibits selectivity over the structurally similar CDK1.[1][2] Developed as a potential non-hormonal male contraceptive, this compound has shown to be metabolically stable and orally bioavailable, effectively disrupting spermatogenesis in preclinical models.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), based on available preclinical data. The guide also details relevant experimental protocols and visualizes key pathways associated with its mechanism of action.

Pharmacokinetic Profile

Based on preclinical studies in mice, this compound exhibits a favorable pharmacokinetic profile characterized by metabolic stability, oral bioavailability, and distribution to its target tissue.

Data Presentation

While specific quantitative values for parameters such as Cmax, Tmax, and absolute bioavailability are not publicly available, the following tables summarize the qualitative and semi-quantitative pharmacokinetic data for this compound derived from in vitro and in vivo studies.

Table 1: In Vitro Metabolic Stability of this compound

| Species | System | Half-life (t½) | Intrinsic Clearance (CLint) |

| Human | Liver Microsomes | Long | Low |

| Mouse | Liver Microsomes | Long | Low |

Data derived from Faber et al., J Med Chem. 2023.

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Bioavailability | Half-life (t½) | Distribution |

| Oral | Orally Bioavailable | Long | Adequately distributes to testis tissue |

Data derived from Faber et al., J Med Chem. 2023.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments to determine the pharmacokinetic properties of this compound.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of this compound in human and mouse liver microsomes to predict its intrinsic clearance.

Protocol:

-